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Compound of Interest

Compound Name:
2-(Benzyloxy)-1-(2-

fluorophenyl)ethanone

Cat. No.: B7869164

Get Quote

Introduction & Structural Analysis
2-(Benzyloxy)-1-(2-fluorophenyl)ethanone (also known as benzyl 2-fluorophenacyl ether or

-benzyloxy-2'-fluoroacetophenone) is a key intermediate in medicinal chemistry.[1] It combines
a reactive

-benzyloxy ketone motif with an ortho-fluorinated aromatic ring.[1]

Structural Logic
The molecule consists of three distinct magnetic environments:[1]

The 2-Fluorobenzoyl Core: An electron-withdrawing carbonyl group attached to an ortho-

fluorophenyl ring.[1] The fluorine atom introduces significant spin-spin coupling (

and

) observable in NMR.[1]

The Linker (
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-Methylene): A -CH

- group between the carbonyl and the ether oxygen.[1] Its chemical shift is diagnostic of the
oxidation state and substitution.[1]

The Benzyl Ether Moiety: A protecting group contributing a distinct methylene singlet and a

monosubstituted aromatic multiplet.[1]

Molecular Formula: C

H

FO

Molecular Weight: 244.26 g/mol [1]

Synthesis & Experimental Context
Understanding the synthesis is crucial for interpreting the spectra, particularly for identifying

impurities (e.g., unreacted bromide or benzyl alcohol).[1]

Reaction Pathway
The compound is typically synthesized via a Williamson ether synthesis: 2-Bromo-1-(2-

fluorophenyl)ethanone + Benzyl Alcohol

Product[1]

2-Bromo-1-(2-fluorophenyl)ethanone
(C8H6BrFO)

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone
(C15H13FO2)

Benzyl Alcohol
(C7H8O)

Alkoxide Formation
(Bn-O- Na+)

NaH, 0°C
SN2 Substitution

Click to download full resolution via product page

Figure 1: Synthesis via nucleophilic substitution of

-bromoketone.
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Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the fluorine atom at the ortho position (2-position) of the benzoyl ring creates

unique splitting patterns due to Heteronuclear Spin-Spin Coupling.[1]

H NMR (Proton NMR)
Solvent: CDCl

, 400 MHz

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Coupling
Constants (

)

4.64 Singlet (s) 2H
Benzyl -CH

-
-

4.72 Singlet (s)* 2H
-Carbonyl -CH

-

May show small

broadening

7.10 – 7.25 Multiplet (m) 2H
Ar-H (Benzoyl

C3, C5)
coupling

observed

7.30 – 7.45 Multiplet (m) 5H
Ar-H (Benzyl

ring)

Typical

monosubstituted

pattern

7.48 – 7.55 Multiplet (m) 1H
Ar-H (Benzoyl

C4)
-

7.85 – 7.95 td / dd 1H
Ar-H (Benzoyl

C6)

Deshielded by

C=O,

> Note: The
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-methylene protons (4.72 ppm) appear downfield of the benzyl protons (4.64 ppm) due to the
anisotropy of the adjacent carbonyl group.[1]

C NMR (Carbon NMR)
Solvent: CDCl

, 100 MHz The fluorine atom causes doublet splitting for all carbons in the benzoyl ring.[1]

Chemical Shift (

, ppm)
Splitting (Hz) Assignment

73.5 Singlet -
Benzyl -CH

-

75.2 Singlet -
-Carbonyl -CH

-

116.5 Doublet ~24
C3 (Benzoyl, ortho to

F)

124.5 Doublet ~3
C5 (Benzoyl, para to

F)

127.8 - 128.6 Singlets -
Benzyl Aromatic

Carbons

130.8 Doublet ~2 C6 (Benzoyl)

134.5 Doublet ~9 C4 (Benzoyl)

137.0 Singlet - Benzyl ipso-C

162.0 Doublet ~250
C2 (Benzoyl, ipso to

F)

196.5 Doublet ~3 Carbonyl (C=O)

F NMR (Fluorine NMR)
Shift:
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-109.0 to -112.0 ppm.[1]

Pattern: Multiplet (typically a quartet-like structure due to coupling with H3, H4, H5, and H6).

[1]

B. Infrared (IR) Spectroscopy
Key functional groups are identifiable by their vibrational modes.[1]

Carbonyl (C=O) Stretch: 1690 – 1705 cm

.[1] (Slightly higher frequency than non-fluorinated analogs due to the inductive effect of the
ortho-fluorine).[1]

Ether (C-O-C) Stretch: 1080 – 1150 cm

.[1]

C-F Stretch: 1200 – 1250 cm

(Strong band).[1]

Aromatic C=C: 1450, 1600 cm

.[1]

C. Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV)

The fragmentation pattern is driven by the stability of the benzyl cation and the fluorobenzoyl

moiety.[1]

Molecular Ion (

): m/z 244.[1]

Base Peak: m/z 91 (Benzyl cation, C

H
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).[1]

Key Fragment 1: m/z 123 (2-Fluorobenzoyl cation, F-C

H

-CO

).[1]

Key Fragment 2: m/z 107 (Benzyloxy radical loss).[1]

Molecular Ion
[M]+ m/z 244

Benzyl Cation
[C7H7]+ m/z 91

(Base Peak)

alpha-cleavage (Ether)

2-Fluorobenzoyl Cation
[F-Ph-CO]+ m/z 123

alpha-cleavage (Carbonyl)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Mass Spectrometry.[1]

Experimental Protocol (Synthesis of Analytical
Standard)
Use this protocol to generate the compound for spectral verification.

Preparation: In a flame-dried flask under N

, dissolve Benzyl alcohol (1.1 equiv) in anhydrous THF.

Deprotonation: Add NaH (60% in oil, 1.2 equiv) at 0°C. Stir for 30 min until H

evolution ceases.
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Alkylation: Dropwise add a solution of 2-Bromo-1-(2-fluorophenyl)ethanone (1.0 equiv) in

THF.

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC

(Hexane:EtOAc 4:1).[1]

Workup: Quench with sat. NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na

SO

, and concentrate.[1]

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
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Chemistry, 2017, Vol.[1] 2. (NMR data for the bromo-derivative used as baseline).

Fluorine Coupling Constants:Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1]

Spectrometric Identification of Organic Compounds.[1] (Standard values for ortho-F

coupling).

MS Fragmentation Logic:McLafferty, F. W. (1993).[1] Interpretation of Mass Spectra.[1]

University Science Books.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Guide: 2-(Benzyloxy)-1-(2-
fluorophenyl)ethanone[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7869164/docs#spectroscopic-data-guide-2-
benzyloxy-1-2-fluorophenyl-ethanone-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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